

In vivo validation of Ombuin's therapeutic efficacy

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Compound of Interest

Compound Name: Ombuin

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An objective comparison of **Ombuin**'s therapeutic efficacy in various preclinical in vivo models, supported by experimental data and detailed protocols.

Introduction to Ombuin

Ombuin is a naturally occurring O-methylated flavonoid found in various medicinal plants such as *Rhamnus erythroxylon*, *Zanthoxylum armatum*, and *Gynostemma pentaphyllum*[1][2]. As a secondary metabolite, **Ombuin** has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, and anticancer effects[1][3]. Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the PI3K-AKT and NF-κB pathways[1]. This guide compares the in vivo efficacy of **Ombuin** in validated animal models of diabetic nephropathy and liver cirrhosis.

Therapeutic Efficacy in Diabetic Nephropathy (DN)

Ombuin has been shown to significantly ameliorate renal injury and fibrosis in a rat model of Diabetic Nephropathy (DN). Its efficacy is attributed to its anti-inflammatory and anti-fibrotic properties, primarily mediated through the inhibition of the Notch 1 pathway and the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway[1][4].

Comparative Efficacy of Ombuin in a DN Rat Model

The following table summarizes the key quantitative outcomes from an in vivo study evaluating **Ombuin** against a standard DN model.

Parameter	Control Group (Normal)	DN Model Group	Ombuin-Treated Group (50 mg/kg)	Losartan (Positive Control)
24h Urine Protein (mg)	15.1 ± 3.2	115.4 ± 15.7	48.6 ± 8.1	40.2 ± 7.5
Serum Creatinine (μmol/L)	45.3 ± 5.8	98.7 ± 10.2	60.1 ± 7.3	55.8 ± 6.9
Blood Urea Nitrogen (mmol/L)	7.2 ± 1.1	25.4 ± 3.9	12.3 ± 2.5	10.9 ± 2.1
TGF-β1 Expression (relative)	1.0	3.8 ± 0.5	1.5 ± 0.3	1.3 ± 0.2
PPARγ Expression (relative)	1.0	0.3 ± 0.08	0.8 ± 0.15	0.9 ± 0.18
Data derived from studies on streptozotocin-induced DN in rats[1][4].				

Experimental Protocol: Diabetic Nephropathy Rat Model

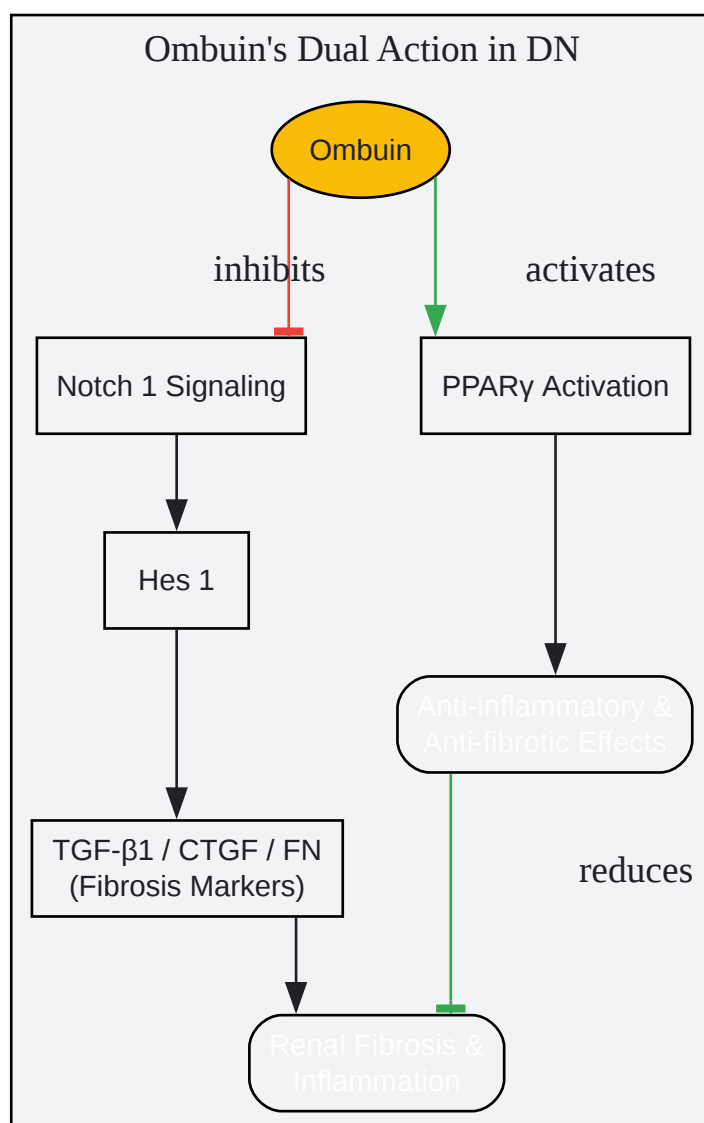
- Animal Model: Male Sprague-Dawley rats.
- Induction of DN: Rats were fed a high-sucrose and high-fat diet for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg to induce

diabetes. Rats with random blood glucose levels >16.7 mmol/L were considered diabetic and used for the study[1][4].

- Treatment Groups:
 - Normal Control: Healthy rats receiving the vehicle.
 - DN Model: Diabetic rats receiving the vehicle.
 - **Ombuin** Group: Diabetic rats treated with **Ombuin** (e.g., 50 mg/kg) via oral gavage daily for a specified period (e.g., 8 weeks).
 - Positive Control: Diabetic rats treated with an established drug like Losartan.
- Outcome Measures: Key endpoints included 24-hour urine protein, serum creatinine, and blood urea nitrogen levels. Kidney tissues were collected for histological analysis (H&E and Masson staining) and protein expression analysis (Western blot) to measure levels of TGF- β 1, fibronectin, Notch 1, and PPAR γ [1][4].

Signaling Pathway: Ombuin in Diabetic Nephropathy

Ombuin's mechanism in DN involves a dual action: it inhibits the pro-fibrotic Notch 1 pathway while simultaneously activating the anti-inflammatory PPAR γ pathway. This leads to a reduction in downstream fibrotic markers like TGF- β 1 and an overall improvement in renal function[1][4].



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Caption: **Ombuin**'s mechanism in ameliorating diabetic nephropathy.

Therapeutic Efficacy in Liver Cirrhosis

In a rat model of thioacetamide (TAA)-induced liver cirrhosis, **Ombuin** demonstrated significant hepatoprotective effects. It was shown to mitigate liver injury by reducing oxidative stress, inflammation, and apoptosis[2][5].

Comparative Efficacy of Ombuin in a TAA-Induced Liver Cirrhosis Model

The table below summarizes the protective effects of **Ombuin** compared to the well-known hepatoprotective agent, Silymarin.

Parameter	Control Group	TAA Model Group	Ombuin-Treated (60 mg/kg)	Silymarin-Treated (50 mg/kg)
ALT (U/L)	35.2 ± 4.1	120.5 ± 11.8	55.7 ± 6.3	50.1 ± 5.9
AST (U/L)	88.4 ± 9.2	255.1 ± 21.4	110.3 ± 10.5	102.8 ± 9.7
MDA (nmol/mg protein)	1.2 ± 0.2	4.8 ± 0.6	2.1 ± 0.4	1.9 ± 0.3
TNF-α (pg/mL)	25.6 ± 3.4	95.3 ± 10.1	40.2 ± 5.5	35.8 ± 4.9
Collagen Deposition	Minimal	Severe	Significantly Reduced	Significantly Reduced

Data derived from studies on TAA-induced liver cirrhosis in rats[2][5]. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocol: Liver Cirrhosis Rat Model

- Animal Model: Sprague-Dawley rats.
- Induction of Liver Cirrhosis: Liver injury was induced by intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200 mg/kg, three times a week, for two months[2][5].
- Treatment Groups:
 - Control Group: Received the vehicle (1% CMC) only.
 - TAA Model Group: Received TAA injections and the vehicle orally.
 - **Ombuin** Groups: Received TAA injections and daily oral administration of **Ombuin** (e.g., 30 and 60 mg/kg).
 - Positive Control: Received TAA injections and daily oral administration of Silymarin (50 mg/kg).
- Outcome Measures: Efficacy was assessed by measuring serum levels of liver enzymes (ALT, AST), markers of oxidative stress (MDA), and inflammatory cytokines (TNF- α , IL-6). Liver tissues were examined for histopathological changes, including collagen deposition and necrosis[2][5].

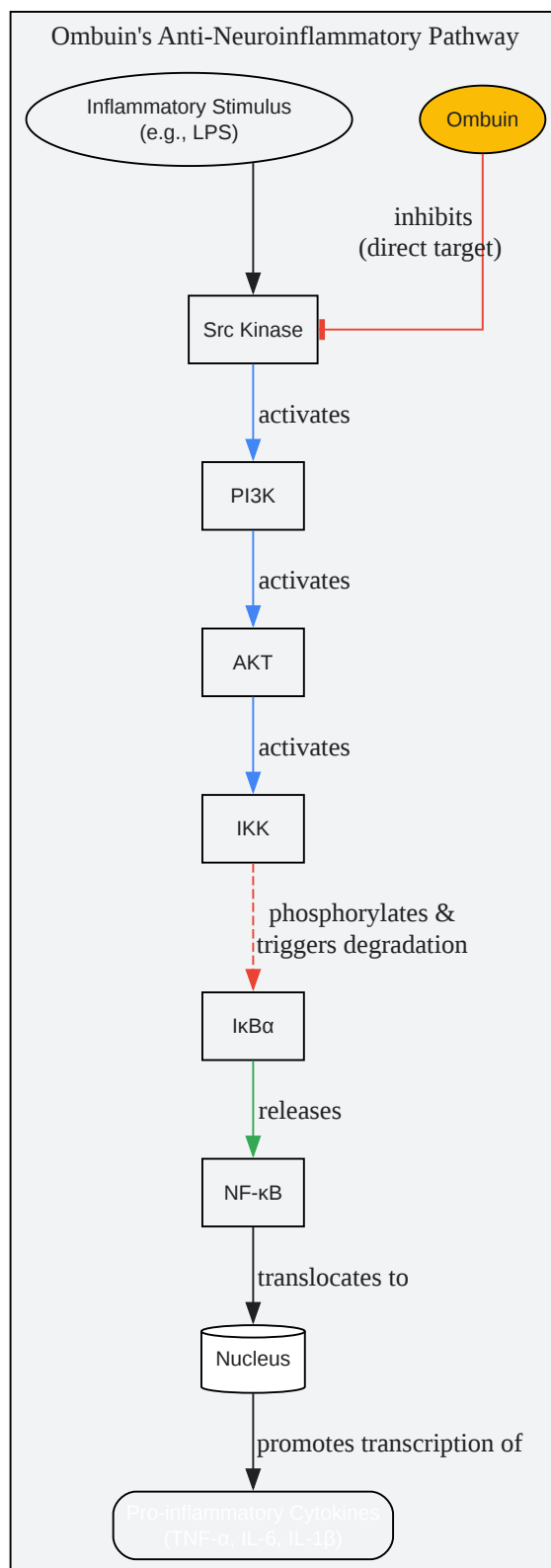
Anti-Neuroinflammatory Mechanism

While most detailed in vivo protocols focus on other areas, **Ombuin**'s potent anti-neuroinflammatory effects have been thoroughly investigated in vitro, with a clear mechanism of action identified that is relevant to in vivo models of neurodegeneration[6][7]. **Ombuin** directly targets the tyrosine kinase Src, a key upstream regulator of inflammatory signaling.

By inhibiting the phosphorylation and activation of Src, **Ombuin** effectively suppresses the downstream PI3K-AKT/NF- κ B signaling pathway. This cascade is crucial for the production of pro-inflammatory mediators like TNF- α , IL-6, and IL-1 β in microglia, the brain's resident immune cells[6][7][8]. The inhibition of this pathway prevents the nuclear translocation of NF- κ B, a transcription factor that orchestrates the inflammatory response[6].

Signaling Pathway: Ombuin in Neuroinflammation

The following diagram illustrates the molecular pathway through which **Ombuin** exerts its anti-neuroinflammatory effects.



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Caption: **Ombuin** inhibits neuroinflammation by targeting Src.

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